

# Application Notes and Protocols: Vidofludimus in the Experimental Autoimmune Encephalomyelitis (EAE) Model

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# Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1] EAE models are crucial for investigating the pathophysiology of MS and for the preclinical evaluation of potential therapeutic agents.[2][3] The model recapitulates key features of MS, including central nervous system (CNS) inflammation, demyelination, axonal damage, and gliosis.[1][2] EAE can be induced in various animal species, with the C57BL/6 mouse being a commonly used strain for chronic progressive EAE, often induced by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55.[4][5]

**Vidofludimus** calcium (IMU-838) is an investigational oral small molecule drug for the treatment of autoimmune diseases, including MS.[4][6][7] It exhibits a dual mechanism of action by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH) and activating the nuclear receptor-related 1 (Nurr1).[3][4][6][7][8][9] This dual action provides both anti-inflammatory and potential neuroprotective effects, making it a promising candidate for MS therapy.[2][4][5][7]

These application notes provide detailed protocols for the induction of EAE in C57BL/6 mice and the administration of **Vidofludimus** in both prophylactic and therapeutic settings.



Additionally, a summary of the quantitative data from preclinical studies is presented to aid in experimental design and data interpretation.

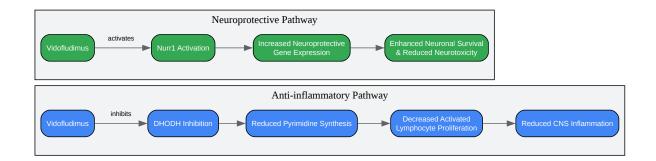
# **Mechanism of Action of Vidofludimus**

Vidofludimus operates through a unique dual mechanism of action:

- DHODH Inhibition: **Vidofludimus** is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[4][6][7][10] Rapidly proliferating cells, such as activated T and B lymphocytes, are highly dependent on this pathway for DNA and RNA synthesis.[7][10] By inhibiting DHODH, **Vidofludimus** selectively targets these activated immune cells, inducing metabolic stress and leading to a reduction in their proliferation and pro-inflammatory functions, without causing broad immunosuppression.[4][10] This targeted action is believed to reduce the inflammation in the CNS that is characteristic of MS.[10]
- Nurr1 Activation: Vidofludimus also functions as an activator of the Nuclear receptor-related 1 protein (Nurr1).[3][4][6][7][8][9] Nurr1 is a transcription factor that plays a critical role in the development, maintenance, and survival of dopaminergic neurons.[11] Its activation is associated with neuroprotective effects, including the regulation of genes that enhance neuronal survival and reduce neurotoxic mediators produced by microglia and astrocytes.
  [12] This neuroprotective activity may help to mitigate the axonal damage and neurodegeneration seen in MS.[4]

The following diagram illustrates the dual signaling pathway of **Vidofludimus**:





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Dual mechanism of action of Vidofludimus.

# **Experimental Protocols**

# Protocol 1: Induction of Chronic EAE in C57BL/6 Mice with MOG35-55

This protocol describes the active induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).[4][10]

#### Materials:

- Female C57BL/6 mice, 9-13 weeks old[6]
- MOG35-55 peptide (synthesis grade)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- Sterile Phosphate Buffered Saline (PBS)
- Sterile syringes and needles (27G and 30G)



#### Procedure:

- Acclimatization: Acclimate mice to the facility for at least 7 days prior to the start of the experiment.[13]
- Antigen Emulsion Preparation:
  - On the day of immunization (Day 0), prepare an emulsion of MOG35-55 in CFA.
  - The final concentration of MOG35-55 should be 1-2 mg/mL and the final concentration of
    M. tuberculosis in the CFA should be 4-5 mg/mL.
  - To prepare the emulsion, mix equal volumes of the MOG35-55 solution in PBS and CFA.
  - Emulsify by repeatedly drawing the mixture into and out of a syringe until a thick, white emulsion is formed. A stable emulsion will not separate when a drop is placed on water.
- Immunization (Day 0):
  - Administer 100-200 μL of the MOG35-55/CFA emulsion subcutaneously (s.c.) at two sites on the flank of each mouse.[10]
  - Administer 100-200 ng of PTX intraperitoneally (i.p.) in 100 μL of sterile PBS.[14]
- Second PTX Injection (Day 2):
  - Administer a second dose of 100-200 ng of PTX i.p. in 100 μL of sterile PBS.[9]
- Clinical Scoring:
  - Beginning on day 7 post-immunization, monitor mice daily for clinical signs of EAE.
  - Use a standardized 0-5 scoring scale:
    - 0: No clinical signs
    - 1: Limp tail
    - 2: Hind limb weakness



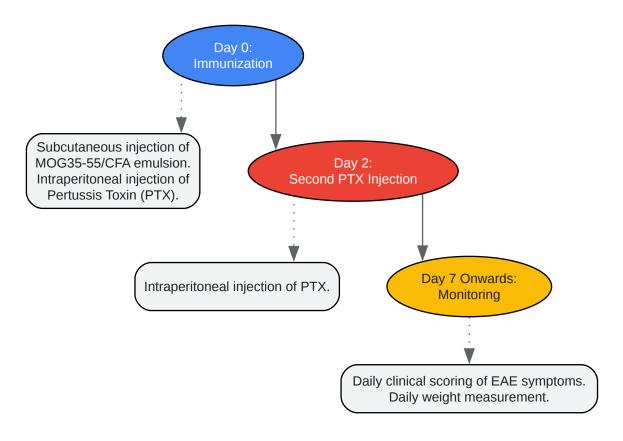


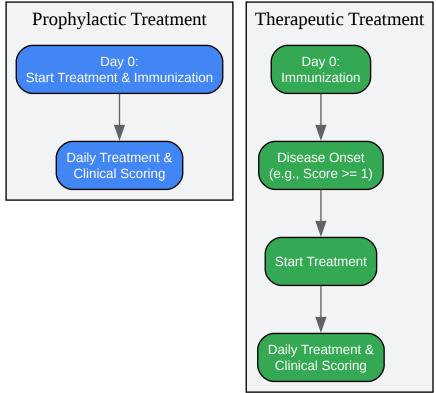


- 3: Complete hind limb paralysis
- 4: Hind limb and forelimb paralysis
- 5: Moribund or dead
- Record the weight of each mouse daily.

The following diagram outlines the experimental workflow for EAE induction:







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